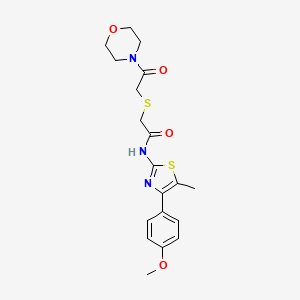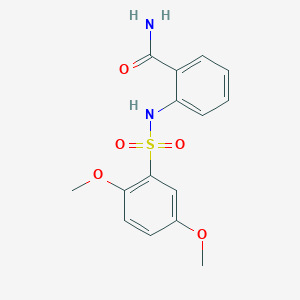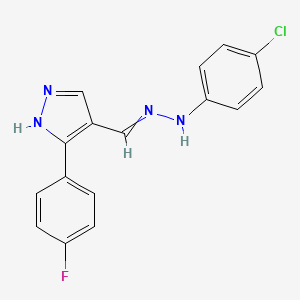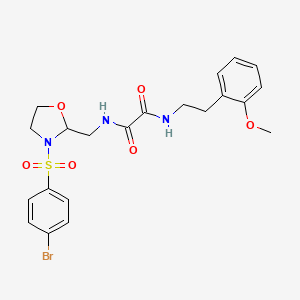![molecular formula C22H23FN4O B2513880 4-[4-(2-Fluorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine CAS No. 339279-02-6](/img/structure/B2513880.png)
4-[4-(2-Fluorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(2-Fluorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 1,2-diamines with various reagents. For example, a recent development in the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups provides numerous sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups .Scientific Research Applications
Dopamine Transporter Affinity and Potential Therapeutic Agents
The compound has been a subject of interest due to its affinity for dopamine transporters (DAT) and its potential use in developing therapeutic agents for cocaine abuse. Studies have synthesized and evaluated derivatives, highlighting the significance of the structural components for binding affinity and selectivity for DAT and serotonin transporters (SERT). The findings suggest that the compound and its derivatives hold promise as long-acting agents in treating cocaine abuse, with specific derivatives showing high DAT affinity and selectivity, indicating their potential in the development of therapeutic agents for cocaine addiction (Hsin et al., 2002).
Antibacterial Applications
Further research into 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, related structurally to the compound, has revealed potent in vitro antibacterial activity. These studies have led to the development of novel piperazines showing promising antibacterial properties, highlighting the potential of these compounds in creating new antibacterial agents (Ziegler et al., 1990).
Synthesis and Process Development
The compound has also been a focal point in the development of robust synthesis processes. Efforts have been made to improve the synthesis processes of related compounds, ensuring better yields, eliminating the need for chromatographic purifications, and minimizing the use of environmentally harmful reagents (Ironside et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-28-16-18-15-21(25-22(24-18)17-7-3-2-4-8-17)27-13-11-26(12-14-27)20-10-6-5-9-19(20)23/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVFDMUBFCNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)


![Methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)
![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)


![(4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone](/img/structure/B2513810.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2513814.png)


